Lrrk2-IN-1 - 1234480-84-2

Lrrk2-IN-1

Catalog Number: EVT-273987
CAS Number: 1234480-84-2
Molecular Formula: C31H38N8O3
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leucine-rich repeat kinase 2 in-1 (LRRK2-IN-1) is a potent and selective inhibitor of the kinase activity of leucine-rich repeat kinase 2 (LRRK2) [, , , , , ]. It was one of the first selective inhibitors developed against LRRK2. LRRK2-IN-1 is frequently employed as a valuable research tool to investigate the cellular functions of LRRK2 [, , , ] and has emerged as a potential therapeutic agent for various types of cancer by inhibiting doublecortin-like kinase 1 (DCLK1) [, , , , ].

Synthesis Analysis

The synthesis of LRRK2-IN-1 is detailed in the publication titled "Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2" []. Detailed synthetic procedures, technical details, and parameters are outlined in this publication.

Molecular Structure Analysis

The molecular structure of LRRK2-IN-1 bound to a mutated form of the Dictyostelium Roco4 kinase, designed to mimic the active site of LRRK2, has been determined using X-ray crystallography []. This structural information provides insights into the binding mode of LRRK2-IN-1 and is valuable for optimizing LRRK2 inhibitors.

Mechanism of Action

LRRK2-IN-1 exerts its effects by binding to and inhibiting the kinase activity of both LRRK2 [, , , , , , , ] and DCLK1 [, , , , , ]. In the context of LRRK2, inhibition of its kinase activity has been shown to:

  • Promote neurite outgrowth in primary cortical cultures [] suggesting a potential neuroprotective role.
  • Restore impaired mitochondrial clearance and interactions between Parkin and Drp1 during mitophagy [], highlighting its potential role in maintaining mitochondrial health.
  • Normalize contrast sensitivity in a Drosophila model of Parkinson's disease [], demonstrating its ability to rescue neuronal dysfunction.
  • Maintain levels of acetylated tubulin [], which is crucial for microtubule structure and function.
  • Regulate lysosomal clustering and distribution through Rab7 [], suggesting its involvement in the autophagic-lysosomal pathway.
Applications

Parkinson's Disease Research

LRRK2-IN-1 has been widely employed in in vitro and in vivo studies to investigate the role of LRRK2 in the pathogenesis of Parkinson's disease [, , , , , , , , , , , ]. It has been used to:* Assess the impact of LRRK2 inhibition on neurite outgrowth, mitochondrial function, lysosomal clustering, and other cellular processes relevant to PD. [, , ]* Investigate the relationship between LRRK2 kinase activity and lysosomal enzyme β-Glucocerebrosidase (GCase), another protein implicated in PD. []* Evaluate its potential as a therapeutic agent in PD models, particularly those involving the G2019S LRRK2 mutation. [, , , , ]

Cancer Research

Beyond PD research, LRRK2-IN-1 has demonstrated potent antiproliferative activity in various human cancer cell lines by inhibiting DCLK1 [, , , , ]. It is being investigated as a potential therapeutic agent for cancers, such as:* Colorectal Cancer: Studies suggest that LRRK2-IN-1 enhances the cytotoxic effects of 5-Fluorouracil (5-FU) by canceling cell-cycle arrest and decreasing cell survival []. * Pancreatic Cancer: Research indicates that LRRK2-IN-1 can synergize with Gemcitabine to enhance its effects on cell survival [, ].* Lung Cancer: It has been shown to inhibit the proliferation of lung cancer cells, particularly those expressing DCLK1 [, , ].* Breast Cancer: LRRK2-IN-1 has been identified as a potential therapeutic target in breast cancer, and overexpressing cell lines have shown increased sensitivity to its inhibitory effects [].

Compound 1 (GSK patented compound)

Compound Description: Compound 1 is a potent and selective leucine-rich repeat kinase 2 (LRRK2) inhibitor developed by GSK. [] It exhibits good blood-brain barrier permeability, demonstrated by a high brain-to-plasma ratio in rats. [] Additionally, Compound 1 promotes neurite outgrowth in primary cortical cultures, suggesting positive cellular function. [] Notably, it lacks the cyto- and genotoxicity observed with LRRK2-IN-1. []

MLi-2

Compound Description: MLi-2 is a selective inhibitor of LRRK2 kinase activity. []

Relevance to LRRK2-IN-1: Both MLi-2 and LRRK2-IN-1 are recognized as selective inhibitors of LRRK2 kinase activity and are often used as research tools to investigate the role of LRRK2 in cellular processes. [, , ] The structural relationship between the two compounds is not described in the provided literature.

BMPPB-32

Compound Description: BMPPB-32 is a novel LRRK2 kinase inhibitor. [] In Drosophila models, BMPPB-32 normalizes contrast sensitivity, a measure of visual function, which is heightened by the LRRK2 G2019S mutation. [] Biochemical and cellular assays suggest that BMPPB-32 is more specific than LRRK2-IN-1. [] In vivo studies in dLRRK− null flies demonstrated minimal off-target effects with BMPPB-32 compared to LRRK2-IN-1. []

PF-06447475

Compound Description: PF-06447475 is a novel, potent, and selective LRRK2 kinase inhibitor. [] This compound demonstrates low-nanomolar affinity for LRRK2 with minimal inhibition of other kinases. [] PF-06447475 exhibits excellent brain penetration and effectively reduces Ser-p935 LRRK2 levels in the brain, lung, and kidney of rats. [] It is well-tolerated and does not induce the accumulation of CD68 myeloid cells or LAMP1-positive organelles in type 2 pneumocytes or renal tubules, unlike some other LRRK2 kinase inhibitors. []

GSK2578215A

Compound Description: GSK2578215A is a potent and selective LRRK2 kinase inhibitor. [] Unlike LRRK2-IN-1, which primarily inhibits striatal glutamate release, GSK2578215A affects both dopamine and glutamate release in different brain regions. [] It inhibits dopamine release in the striatum and glutamate release in the cortex, while enhancing glutamate release in the striatum. [] This suggests distinct mechanisms of action and potentially different applications in PD treatment.

Condutirol-beta-epoxide (CBE)

Compound Description: CBE is an irreversible inhibitor of the lysosomal enzyme β-Glucocerebrosidase (GCase). []

Relevance to LRRK2-IN-1: CBE is used in conjunction with LRRK2-IN-1 to study the interaction between LRRK2 kinase activity and GCase function in a human neuroglioma cell model. [] This research aims to understand how these two proteins, both implicated in Parkinson's disease, contribute to lysosomal dysfunction. [] While both compounds are involved in the same research context, they target distinct proteins and act through different mechanisms. CBE irreversibly inhibits GCase, while LRRK2-IN-1 selectively inhibits LRRK2 kinase activity. []

Properties

CAS Number

1234480-84-2

Product Name

Lrrk2-IN-1

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C31H38N8O3

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LRRK2-IN-1; LRRK2-IN 1; LRRK2-IN1.

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.